1-Chloro-3-(3,5-dibromophenyl)propan-2-one
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Overview
Description
1-Chloro-3-(3,5-dibromophenyl)propan-2-one is a halogenated ketone with the molecular formula C9H7Br2ClO and a molecular weight of 326.41 g/mol . This compound is characterized by the presence of chlorine and bromine atoms attached to a phenyl ring and a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-3-(3,5-dibromophenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the reaction of 3-(3,5-dibromophenyl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(3,5-dibromophenyl)propan-2-one+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-(3,5-dibromophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-Chloro-3-(3,5-dibromophenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3,5-dibromophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
1-Chloro-3-(3,5-dibromophenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Chloro-1-(3,5-diformylphenyl)propan-2-one: This compound has formyl groups instead of bromine atoms, which affects its reactivity and applications.
This compound: Similar in structure but with different halogenation patterns, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7Br2ClO |
---|---|
Molecular Weight |
326.41 g/mol |
IUPAC Name |
1-chloro-3-(3,5-dibromophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br2ClO/c10-7-1-6(2-8(11)4-7)3-9(13)5-12/h1-2,4H,3,5H2 |
InChI Key |
KPJNTOVLMBFNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(=O)CCl |
Origin of Product |
United States |
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